molecular formula C7H9F3N4O B11724877 (Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

Cat. No.: B11724877
M. Wt: 222.17 g/mol
InChI Key: VHUCUWOMIIRBOO-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is a compound of significant interest in the fields of medicinal and agrochemistry. This compound features a pyrazole ring substituted with a trifluoromethyl group, which is known for its influence on the biological activity of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the aforementioned synthetic routes. The key challenges include maintaining regioselectivity and yield during the lithiation and electrophilic trapping steps. Continuous flow reactors are often employed to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety.

    Reduction: Reduction reactions can target the imidamide group, converting it to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxylamine moiety can yield nitroso derivatives.

    Reduction: Reduction of the imidamide group results in the formation of primary amines.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and bioavailability of these molecules .

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. The trifluoromethyl group is known to enhance binding affinity and specificity .

Medicine

In medicine, (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of agrochemicals. Its stability and bioactivity make it suitable for use in pesticides and herbicides .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide involves the inhibition of specific enzymes. The trifluoromethyl group enhances the binding affinity of the compound to the active site of the enzyme, leading to inhibition. This inhibition can disrupt various biological pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide lies in its combination of the trifluoromethyl group and the ethanimidamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H9F3N4O

Molecular Weight

222.17 g/mol

IUPAC Name

N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide

InChI

InChI=1S/C7H9F3N4O/c1-4-2-5(7(8,9)10)12-14(4)3-6(11)13-15/h2,15H,3H2,1H3,(H2,11,13)

InChI Key

VHUCUWOMIIRBOO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NN1C/C(=N\O)/N)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=NO)N)C(F)(F)F

Origin of Product

United States

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